

# GPR35 Activation by YE120 In Vitro: A Technical Guide

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## Compound of Interest

Compound Name: YE120

Cat. No.: B1684258

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## Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in the gastrointestinal tract and various immune cells. Its involvement in inflammatory processes has positioned it as a promising therapeutic target for a range of diseases. **YE120**, a small-molecule agonist, has been identified as a potent activator of GPR35. This technical guide provides an in-depth overview of the in vitro activation of GPR35 by **YE120**, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

## Quantitative Data Presentation

The following tables summarize the in vitro potency of **YE120** and other common GPR35 agonists, Zaprinas and Pamoic Acid, across various functional assays. This data facilitates a comparative analysis of their activity profiles.

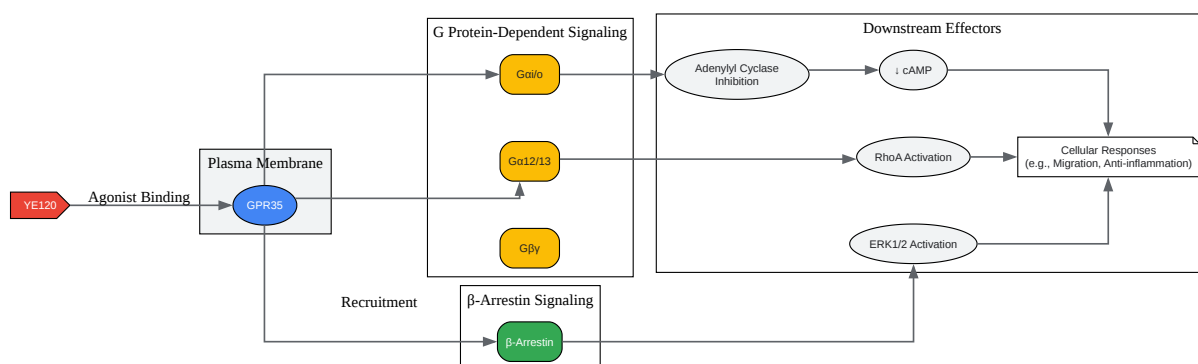
Table 1: In Vitro Potency (EC50) of GPR35 Agonists

Compound	Assay Type	Species	EC50 (nM)	Reference
YE120	Dynamic Mass Redistribution (DMR)	Human	~32	[1]
YE120	$\beta$ -Arrestin Recruitment	Human	~10,200	[1]
Zaprinast	Calcium Mobilization	Rat	16	[2]
Zaprinast	Calcium Mobilization	Human	840	[2][3]
Zaprinast	$\beta$ -Arrestin Recruitment (BRET)	Rat	~79.4 (pEC50 = 7.1)	[4][5]
Zaprinast	$\beta$ -Arrestin Recruitment (BRET)	Human	~3981 (pEC50 = 5.4)	[4][5]
Zaprinast	Receptor Internalization	Human	1,100	[3]
Zaprinast	ERK1/2 Phosphorylation	Human	2,600	[6]
Pamoic Acid	$\beta$ -Arrestin Recruitment	Human	79	[6][7]
Pamoic Acid	Receptor Internalization	Human	22	[3][8]
Pamoic Acid	ERK1/2 Phosphorylation	Human	65	[6][8]

## GPR35 Signaling Pathways

Upon activation by agonists like **YE120**, GPR35 initiates downstream signaling through multiple pathways, primarily involving Gai/o, G $\alpha$ 12/13, and  $\beta$ -arrestin proteins.[9][10] The activation of

these pathways leads to various cellular responses, including the modulation of inflammatory processes.[9]



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**Figure 1:** GPR35 Signaling Pathways Activated by YE120.

## Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activation of GPR35 by YE120.

### Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures global changes in cellular mass distribution upon receptor activation.

Experimental Workflow:

**Figure 2:** Workflow for a GPR35 Dynamic Mass Redistribution Assay.

Detailed Protocol:

- Cell Culture and Plating:
  - Culture HT-29 cells, which endogenously express GPR35, in appropriate media.
  - Seed the cells into 384-well biosensor microplates at a density of 10,000-15,000 cells per well.
  - Incubate the plates overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Assay Procedure:
  - On the day of the assay, wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES).
  - Place the cell plate into the DMR instrument and allow it to equilibrate to 28°C.
  - Establish a stable baseline reading for 2 minutes.
  - Prepare serial dilutions of **YE120** in assay buffer.
  - Add the **YE120** solutions to the wells and immediately start recording the DMR signal (a change in wavelength in picometers) in real-time for at least 60 minutes.
- Data Analysis:
  - The kinetic response data is analyzed to determine the magnitude of the DMR signal at a specific time point.
  - Plot the DMR signal against the logarithm of the **YE120** concentration.
  - Fit the data to a four-parameter logistic equation to determine the EC<sub>50</sub> value.

## β-Arrestin Recruitment Assay (PathHunter®)

This assay measures the recruitment of  $\beta$ -arrestin to the activated GPR35 receptor using enzyme fragment complementation.

Experimental Workflow:

**Figure 3:** Workflow for a GPR35  $\beta$ -Arrestin Recruitment Assay.

Detailed Protocol:

- Cell Plating:
  - Use a CHO-K1 or HEK293 cell line stably co-expressing a ProLink™-tagged GPR35 and an Enzyme Acceptor-tagged  $\beta$ -arrestin (e.g., PathHunter® cells).
  - Plate the cells in a 384-well white, clear-bottom assay plate at a density of 5,000 cells per well in 20  $\mu$ L of plating medium.
  - Incubate the plates overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Compound Addition:
  - Prepare a serial dilution of **YE120** in the appropriate assay buffer.
  - Add 5  $\mu$ L of the diluted **YE120** to the wells.
  - Incubate the plate for 90 minutes at 37°C.
- Detection:
  - Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
  - Add 12.5  $\mu$ L of the detection reagent to each well.
  - Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Analysis:
  - Read the chemiluminescent signal using a plate reader.

- Normalize the data to a vehicle control and a maximal response from a reference agonist.
- Plot the normalized response against the logarithm of the **YE120** concentration and fit to a four-parameter logistic equation to determine the EC50.

## ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the increase in phosphorylated ERK1/2, a downstream effector of GPR35 signaling.

Detailed Protocol:

- Cell Culture and Stimulation:
  - Culture GPR35-expressing cells (e.g., HEK293 or HT-29) in 6-well plates until they reach 80-90% confluency.
  - Serum-starve the cells for 4-6 hours prior to the experiment.
  - Treat the cells with various concentrations of **YE120** for a predetermined time (e.g., 5, 10, 15 minutes).
- Cell Lysis and Protein Quantification:
  - Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
  - Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
- Data Analysis:
  - Quantify the band intensities using densitometry software.
  - Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
  - Plot the normalized data against the **YE120** concentration to determine the EC50.

The **YE120**-induced ERK1/2 phosphorylation can be attenuated by a specific GPR35 antagonist, such as CID2745687, confirming the GPR35-mediated effect.[\[11\]](#)

## Conclusion

**YE120** is a potent agonist of GPR35, capable of activating multiple downstream signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers studying GPR35 pharmacology. The species-dependent potency variations observed for some GPR35 agonists underscore the importance of careful tool compound selection in translational research. Further characterization of **YE120** and other GPR35 modulators will be crucial in elucidating the therapeutic potential of targeting this receptor.

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